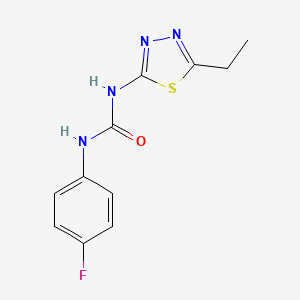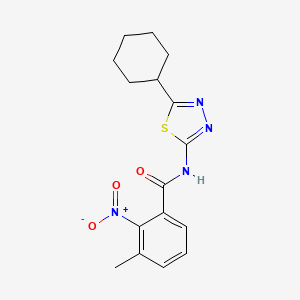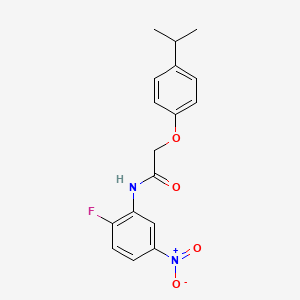![molecular formula C15H12F3NO2 B5822685 3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPAA is a synthetic compound that belongs to the class of acrylamides and is widely used in research as a tool for studying biological processes.
Mécanisme D'action
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a fluorescent probe that binds to proteins and enzymes. This compound binds to proteins and enzymes through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This compound undergoes a conformational change upon binding to proteins and enzymes, resulting in a change in its fluorescence properties. The change in fluorescence properties can be used to study the binding of drugs to proteins, the effects of pH and temperature on protein structure, and the kinetics of enzyme-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is a synthetic compound that is used in research as a tool for studying biological processes. This compound is not used in medicine or as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide in lab experiments is its high sensitivity and selectivity. This compound is a highly sensitive fluorescent probe that can detect very low concentrations of proteins and enzymes. This compound is also highly selective and can distinguish between different proteins and enzymes. Another advantage of using this compound is its ease of use. This compound is a simple and easy-to-use fluorescent probe that does not require specialized equipment or techniques.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound is a synthetic compound that has not been extensively tested for toxicity. Another limitation of using this compound is its potential interference with biological processes. This compound can bind to proteins and enzymes and interfere with their normal function, which can lead to inaccurate results in lab experiments.
Orientations Futures
There are many future directions for the use of 3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide in scientific research. One future direction is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity, selectivity, and toxicity profiles. Another future direction is the use of this compound in the study of protein-protein interactions. This compound could be used to study the binding of proteins to each other and the effects of protein-protein interactions on biological processes. Finally, this compound could be used in the development of new drugs and therapies. This compound could be used to study the binding of drugs to proteins and enzymes, which could lead to the development of new drugs and therapies for various diseases and conditions.
Méthodes De Synthèse
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide can be synthesized by reacting 2-(trifluoromethyl)benzaldehyde with 3-(5-methyl-2-furyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively used in scientific research as a tool for studying biological processes. This compound has been used as a fluorescent probe to study protein-ligand interactions, enzyme activity, and protein conformational changes. This compound has also been used to study the mechanism of action of various enzymes and proteins. This compound has been used to study the binding of drugs to proteins, the effects of pH and temperature on protein structure, and the kinetics of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10-6-7-11(21-10)8-9-14(20)19-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCYZCNIBNHNHD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)

![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)




![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)


